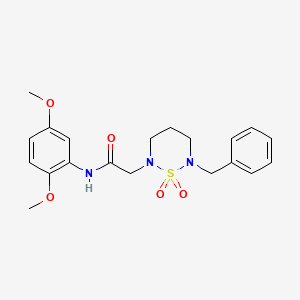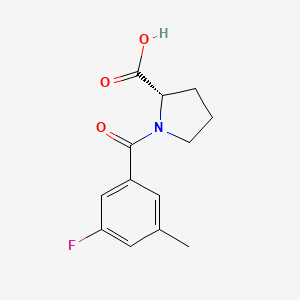![molecular formula C16H11Cl2N3O3S B2659256 methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate CAS No. 439112-23-9](/img/structure/B2659256.png)
methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a unique combination of a triazole ring, a thiophene ring, and a dichlorobenzoyl group, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor can be derived from 2,4-dichlorobenzoyl chloride and sodium azide.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the dichlorobenzoyl group, potentially converting it to a benzyl alcohol derivative.
Substitution: The triazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triazole or thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is investigated for its potential as an antimicrobial or anticancer agent. The dichlorobenzoyl and triazole moieties are known to exhibit biological activity, which can be harnessed for therapeutic purposes.
Medicine
In medicine, this compound’s derivatives are explored for their pharmacological properties. The triazole ring is a common pharmacophore in many drugs, and modifications to this compound could lead to new therapeutic agents.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate involves interactions with various molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can form hydrogen bonds and π-π interactions, enhancing binding affinity to biological targets. The thiophene ring adds to the compound’s stability and lipophilicity, aiding in its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Methyl 4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
- **Methyl 3-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
Uniqueness
Methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate stands out due to the specific positioning of the dichlorobenzoyl group and the methyl group on the triazole ring. This unique arrangement can influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c1-8-13(14(22)10-4-3-9(17)7-11(10)18)19-20-21(8)12-5-6-25-15(12)16(23)24-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNKISNTNVXMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2659173.png)
![4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2659174.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2659175.png)

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2659179.png)





![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)
![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)

